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Compound of Interest

Compound Name: Dodecanedioic Acid

Cat. No.: B1670858 Get Quote

Introduction

Dodecanedioic acid (DDDA), a saturated dicarboxylic acid with the chemical formula

HOOC(CH₂)₁₀COOH, is a crucial molecule in various industrial applications, including the

synthesis of polymers, lubricants, and pharmaceuticals.[1] A comprehensive understanding of

its molecular structure is essential for quality control and for its effective use in these fields.

This technical guide provides a detailed overview of the spectroscopic data of dodecanedioic
acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These

techniques offer valuable insights into the molecular structure and functional groups present in

the molecule.[1]

Principles of Spectroscopic Analysis
Molecular spectroscopy investigates the interaction between electromagnetic radiation and

matter. Both NMR and IR spectroscopy are powerful analytical tools that provide distinct

structural information.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic

properties of atomic nuclei, such as ¹H and ¹³C. It provides detailed information about the

chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ¹H

NMR spectroscopy reveals the types and numbers of hydrogen atoms, while ¹³C NMR

spectroscopy elucidates the carbon framework.[1]
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Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by

a molecule, which excites vibrations of the chemical bonds. The frequencies of these

vibrations are characteristic of specific functional groups, making IR spectroscopy an

excellent tool for identifying the functional groups present in a molecule.[1]

Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for dodecanedioic acid.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data for Dodecanedioic Acid[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 Broad Singlet 2H -COOH

2.18 - 2.38 Triplet 4H -CH₂-COOH

1.49 - 1.69 Multiplet 4H -CH₂-CH₂-COOH

1.25 - 1.26 Multiplet 12H -(CH₂)₆-

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The

carboxylic acid proton signal is often broad due to hydrogen bonding and chemical exchange.

[1][2][3]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for Dodecanedioic Acid[1]

Chemical Shift (δ) ppm Assignment

174.5 - 185 -COOH

34.0 -CH₂-COOH

29.1 -(CH₂)ₙ-

28.9 -(CH₂)ₙ-

28.7 -(CH₂)ₙ-

24.6 -CH₂-CH₂-COOH
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Note: Due to the molecule's symmetry, not all 12 carbon atoms are individually resolved in a

standard ¹³C NMR spectrum.[1] The carbonyl carbon of a carboxylic acid is significantly

deshielded and typically appears in the 160-185 ppm range.[4][5]

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data for Dodecanedioic Acid[1]

Wavenumber (cm⁻¹) Vibrational Mode Description

2500 - 3300 O-H stretch
Very broad band characteristic

of a carboxylic acid dimer.[3]

2918 C-H stretch
Asymmetric stretching of

methylene groups.[1]

2850 C-H stretch
Symmetric stretching of

methylene groups.[1]

1700 - 1710 C=O stretch

Carbonyl stretch of the

hydrogen-bonded carboxylic

acid dimer.[1][3]

1470 C-H bend Methylene scissoring.[1]

1410 O-H bend
In-plane bending of the

hydroxyl group.[1]

1290 C-O stretch
Stretching of the carbon-

oxygen single bond.[1]

930 O-H bend
Out-of-plane bending of the

hydroxyl group (dimer).[1]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of dodecanedioic acid are provided

below.

3.1. NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:
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Weigh approximately 10-20 mg of dodecanedioic acid.[1]

Dissolve the sample in about 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆,

Methanol-d₄, or Chloroform-d.[1] The choice of solvent is crucial to ensure the analyte is

soluble and to avoid overlapping signals. DMSO-d₆ is a common choice for dicarboxylic

acids.[1]

Transfer the solution to a 5 mm NMR tube.[1]

Instrumentation and Data Acquisition:

Acquire the NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or

higher).[1]

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include

a spectral width of about 15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]

For ¹³C NMR, a proton-decoupled experiment is generally employed to simplify the

spectrum. A wider spectral width of approximately 200-250 ppm is necessary.[1]

3.2. FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.[1]

Grind a small amount of dodecanedioic acid (about 1-2 mg) into a fine powder in an

agate mortar.[1]

Add approximately 100-200 mg of the dry KBr to the mortar and mix it gently with the

sample.[1]

Grind the mixture thoroughly to ensure a homogeneous dispersion.[1]

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:
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Record a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.[1]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.[1]

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[1]

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.[1]

Data Processing and Interpretation:

Perform a baseline correction on the acquired spectrum.[1]

Identify the characteristic absorption bands and assign them to their corresponding

functional group vibrations.[1]

Workflow Visualization
The logical flow for the spectroscopic analysis of dodecanedioic acid is illustrated in the

following diagram.
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Caption: General workflow for the spectroscopic analysis of dodecanedioic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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